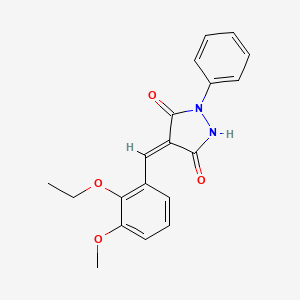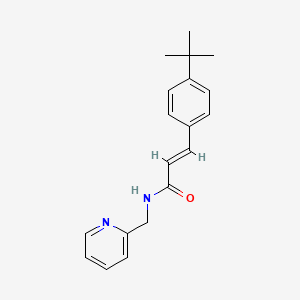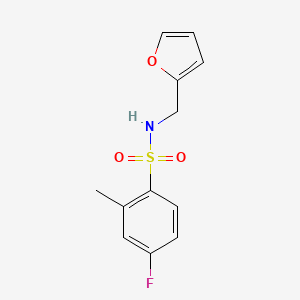
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole, also known as Cmpd-1, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole is not fully understood, but it has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while GSK-3β is a kinase that regulates various cellular processes, including cell proliferation and apoptosis. Inhibition of these enzymes by 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to result in the induction of apoptosis and cell cycle arrest, as well as the modulation of various signaling pathways.
Biochemical and Physiological Effects
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways. In cancer cells, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclins. Furthermore, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit the activity of various enzymes, and its potential applications in various fields. However, there are also some limitations to its use, including its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential side effects. In addition, further studies are needed to explore its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Finally, the development of analogs and derivatives of 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole may lead to the discovery of more potent and selective compounds with improved efficacy and safety profiles.
Méthodes De Synthèse
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole can be synthesized using various methods, including the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 5-chloro-2-methoxybenzoyl chloride with hydrazine hydrate, followed by cyclization with sodium acetate. Both methods have been reported to yield 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole in good yields and purity.
Applications De Recherche Scientifique
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines and improve immune response.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-4-3-8(12)7-9(10)11(15)14-6-2-5-13-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLFVKYWLMKNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(1H-pyrazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)



![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)
![2-(4-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5755991.png)
![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)
